(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(4-methyl-2-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKWCKNFSMMXJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296246 |

Source

|

| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103368-21-4 |

Source

|

| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid represents a synthetically accessible yet under-investigated molecule within the broader class of quinolinone derivatives. This technical guide provides a comprehensive overview of this compound, addressing the current literature gap by proposing a robust synthetic pathway and outlining detailed characterization methodologies. While direct biological data for this specific molecule is not extensively available, this guide synthesizes information from closely related analogues to postulate its therapeutic potential and to provide a foundational framework for future research and development. We will delve into the synthesis of the 4-methyl-2-quinolinone core, explore the nuances of its N-alkylation to introduce the acetic acid moiety, and discuss the critical aspects of structural verification. Furthermore, by examining the well-documented biological activities of analogous quinolinone structures, we will highlight promising avenues for investigation, particularly in the realms of antimicrobial and anticancer research.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activities.[1][2] These N-heterocyclic compounds are isosteric to coumarins and isomeric to 4-quinolones, and their derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antitumor, anti-inflammatory, antioxidant, and antidepressant effects.[3] The versatility of the quinolinone ring system, which allows for substitution at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents. This guide focuses on a specific derivative, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, providing a detailed roadmap for its synthesis and characterization, thereby enabling its exploration in drug discovery programs.

Synthesis of the Core Scaffold: 4-Methyl-2-quinolinone

The synthesis of the target compound commences with the preparation of the foundational 4-methyl-2-quinolinone (also known as 4-methyl-1H-quinolin-2-one or its tautomer, 4-methyl-2-hydroxyquinoline). Several synthetic routes are available, with the choice often depending on the availability of starting materials and desired scale. A common and effective method is the cyclization of an appropriate aniline derivative with a β-ketoester.

Experimental Protocol: Synthesis of 4-Methyl-2-quinolinone

This protocol is based on established methods for the synthesis of 4-hydroxy-2-quinolone analogues.[4]

Materials:

-

Aniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst (e.g., BiCl₃)[4]

-

Ethanol

-

Toluene

-

Standard laboratory glassware for organic synthesis

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.

-

Condensation: Heat the reaction mixture to reflux for 2-4 hours to facilitate the initial condensation reaction, forming the corresponding enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling the reaction mixture, carefully add polyphosphoric acid (PPA) in a portion-wise manner. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Heating: Heat the mixture to 100-120 °C for 1-2 hours. The high temperature promotes the intramolecular cyclization to form the quinolinone ring.

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude 4-methyl-2-quinolinone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Causality Behind Experimental Choices:

-

The use of a slight excess of ethyl acetoacetate ensures the complete consumption of the aniline starting material.

-

Polyphosphoric acid acts as both a dehydrating agent and a catalyst to facilitate the intramolecular Friedel-Crafts type cyclization.

-

Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product, which is typically a solid at room temperature.

N-Alkylation: Introducing the Acetic Acid Moiety

The introduction of the acetic acid group at the N1 position of the 4-methyl-2-quinolinone scaffold is a critical step. This is typically achieved through an N-alkylation reaction with a suitable two-carbon electrophile, followed by hydrolysis of the resulting ester. It is important to note that 2-quinolinones are ambident nucleophiles, meaning they can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[5] The reaction conditions, including the choice of base and solvent, play a crucial role in determining the regioselectivity of this transformation.[5][6]

Experimental Protocol: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

This proposed protocol is based on the well-documented N-alkylation of quinolinone and quinazolinone systems.[5][7]

Step 1: N-Alkylation to form Ethyl (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetate

Materials:

-

4-Methyl-2-quinolinone

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 4-methyl-2-quinolinone (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add ethyl bromoacetate (1.2 equivalents) dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)-acetate can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Materials:

-

Ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)-acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Saponification: Dissolve the ester from Step 1 in a mixture of THF and water. Add an excess of lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Causality and Self-Validation:

-

The use of a polar aprotic solvent like DMF and a base like K₂CO₃ generally favors N-alkylation.[5] For substrates where O-alkylation is a significant side reaction, stronger bases like sodium hydride in THF can be employed to generate the enolate, which can then be alkylated.

-

The progress of both the alkylation and hydrolysis steps should be meticulously monitored by TLC to ensure complete conversion and to identify the formation of any side products.

-

The final product's identity and purity must be confirmed by spectroscopic methods as outlined in the next section.

Structural Characterization

Rigorous structural elucidation is paramount to confirm the successful synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and to distinguish it from any potential O-alkylated isomer.

| Analytical Technique | Expected Observations for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid |

| ¹H NMR | - A singlet for the methyl group (CH₃) protons. - A singlet for the methylene protons (CH₂) of the acetic acid moiety. - A characteristic set of aromatic proton signals for the quinolinone ring system. - A broad singlet for the carboxylic acid proton (COOH), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon. - A signal for the methylene carbon. - A signal for the carbonyl carbon of the carboxylic acid. - A signal for the amide carbonyl carbon (C2) of the quinolinone ring. - A set of signals for the aromatic carbons. |

| FT-IR | - A broad absorption band for the O-H stretch of the carboxylic acid. - A sharp absorption band for the C=O stretch of the carboxylic acid. - A sharp absorption band for the amide C=O stretch of the quinolinone ring. |

| Mass Spectrometry | - The molecular ion peak corresponding to the calculated molecular weight of the compound. - A characteristic fragmentation pattern. |

Postulated Biological Activity and Therapeutic Potential

While specific biological studies on (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid are lacking, the extensive research on related quinolinone derivatives allows for informed postulations regarding its potential therapeutic applications.

-

Antimicrobial Activity: Quinolinone derivatives are well-known for their antibacterial and antifungal properties.[2] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] It is plausible that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid could exhibit similar antimicrobial activities.

-

Anticancer Activity: Numerous quinolinone derivatives have demonstrated significant anticancer and antiproliferative activities.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression. The structural features of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid make it a candidate for evaluation in cancer cell line screening assays.

Future Directions

The synthesis and characterization of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, as outlined in this guide, opens the door to a multitude of research opportunities. Future work should focus on:

-

Biological Screening: A comprehensive evaluation of the compound's antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the quinolinone ring and the acetic acid side chain to understand the structural requirements for biological activity.

-

Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which the compound exerts its biological effects.

Conclusion

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid stands as a promising yet unexplored molecule within the pharmacologically significant class of quinolinones. This technical guide has provided a detailed and scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. By leveraging the wealth of knowledge on related compounds, we have laid the groundwork for researchers to confidently embark on the investigation of this novel derivative, with the anticipation of uncovering new therapeutic leads.

Visualizations

Synthetic Pathway

Caption: Proposed synthetic route for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

References

-

BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]

-

Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. [Link]

-

N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. [Link]

-

On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Electronic Relaxation Dynamics in 2-Quinolinones with Extended Conjugation. PubMed. [Link]

-

The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. [Link]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] This technical guide focuses on a specific derivative, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, providing a comprehensive overview of its chemical properties, structure, a detailed synthetic pathway, and an exploration of its potential therapeutic applications based on the bioactivities of related compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and utilization of novel quinolinone-based compounds.

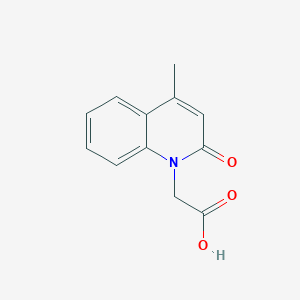

Chemical Structure and Properties

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a derivative of 4-methyl-2-quinolinone, featuring an acetic acid moiety attached to the nitrogen atom of the quinolinone ring. This substitution significantly influences the molecule's physicochemical properties, such as its solubility and potential for biological interactions.

Below is a diagram illustrating the chemical structure of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Caption: Chemical structure of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Table 1: Physicochemical Properties of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | N/A |

| Molecular Weight | 217.22 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | N/A |

Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

The synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid can be achieved through a two-step process starting from 4-methyl-2-quinolinone. The first step involves the N-alkylation of the quinolinone ring with ethyl bromoacetate to yield the corresponding ethyl ester. The second step is the hydrolysis of the ester to the final carboxylic acid product. This synthetic approach is analogous to the preparation of similar quinolinone acetic acid derivatives.[4]

Caption: Synthetic workflow for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Experimental Protocols

Step 1: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester

-

Materials:

-

4-Methyl-2-quinolinone

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottomed flask, add 4-methyl-2-quinolinone, potassium carbonate, and N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature.

-

Slowly add ethyl bromoacetate to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester.[4][5]

-

Step 2: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

-

Materials:

-

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (monitor by TLC).[6]

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate is the desired (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

-

Spectroscopic Characterization (Predicted)

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

12.0-13.0 (br s, 1H): Carboxylic acid proton (-COOH).

-

7.2-8.0 (m, 4H): Aromatic protons of the quinolinone ring.

-

6.3-6.5 (s, 1H): Proton at the C3 position of the quinolinone ring.

-

5.0-5.2 (s, 2H): Methylene protons of the acetic acid moiety (-NCH₂COOH).

-

2.4-2.6 (s, 3H): Methyl protons at the C4 position (-CH₃).

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm):

-

168.0-170.0: Carboxylic acid carbonyl carbon (-COOH).

-

160.0-162.0: Quinolinone carbonyl carbon (C2).

-

115.0-150.0: Aromatic and vinylic carbons of the quinolinone ring.

-

48.0-50.0: Methylene carbon of the acetic acid moiety (-NCH₂COOH).

-

18.0-20.0: Methyl carbon at the C4 position (-CH₃).

FTIR (KBr, cm⁻¹):

-

3400-2400 (broad): O-H stretching of the carboxylic acid.

-

~1720: C=O stretching of the carboxylic acid.

-

~1650: C=O stretching of the lactam (quinolinone).

-

~1600, 1480: C=C stretching of the aromatic ring.[7]

Potential Biological Activities and Applications

The quinolinone core is associated with a diverse range of pharmacological activities.[2] While specific biological studies on (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid are limited, its structural features suggest potential for several therapeutic applications.

Antiviral Activity

Derivatives of (4-oxo-4H-quinolin-1-yl)-acetic acid have demonstrated significant antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[1][4] The introduction of the acetic acid side chain is a key structural feature in these active compounds. It is plausible that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid could exhibit similar antiviral properties. The proposed mechanism for related compounds involves the inhibition of viral self-assembly and growth.[1]

Antifungal and Antibacterial Activity

The quinolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[8][9] Various derivatives have shown potent activity against a range of fungal and bacterial strains, including resistant ones. The presence of the carboxylic acid group in the target molecule could enhance its solubility and potential interactions with microbial targets.

Anticancer Activity

Numerous quinolinone derivatives have been investigated for their anticancer properties.[3][10] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The N-substituted acetic acid moiety could serve as a handle for further derivatization to optimize anticancer potency and selectivity.

Caption: Potential biological activities of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Conclusion and Future Directions

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a promising molecule for further investigation in the field of drug discovery. Its synthesis is achievable through a straightforward and scalable route. Based on the known bioactivities of the quinolinone scaffold and its derivatives, this compound warrants evaluation for its potential antiviral, antifungal, antibacterial, and anticancer properties.

Future research should focus on the detailed biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies, facilitated by the synthetic accessibility of the N-acetic acid side chain, could lead to the development of more potent and selective therapeutic agents. The insights provided in this guide aim to facilitate and inspire such future research endeavors.

References

-

Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives | ACS Omega. (2024, August 14). Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-OXO-OXAZOLIDINE DERIVATIVES - ResearchGate. (2014, November). Retrieved January 21, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

-

4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

-

[(4-methyl-2-quinolinyl)sulfanyl]acetic acid compound with morpholine (1:1) - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents. (n.d.).

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - MDPI. (2023, August 27). Retrieved January 21, 2026, from [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates - ResearchGate. (2018, November 12). Retrieved January 21, 2026, from [Link]

-

Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed. (2022, September 15). Retrieved January 21, 2026, from [Link]

-

Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]

-

Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. (2025, August 6). Retrieved January 21, 2026, from [Link]

-

1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Archive of SID.ir. (n.d.). Retrieved January 21, 2026, from [Link]

-

4-Quinolinecarboxylic acid, 2-methyl-, 2-(4-methylphenyl)-2-oxoethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

[(4-methyl-2-quinolinyl)sulfanyl]acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

13 C NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (4-METHYL-2-OXO-2H-QUINOLIN-1-YL)-ACETIC ACID ETHYL ESTER | 103368-18-9 [chemicalbook.com]

- 6. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dual PI3K/mTOR Inhibitor GSK1059615: A Technical Guide for Researchers

An In-depth Exploration of (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS: 958852-01-2)

Introduction

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway stands as a pivotal axis frequently dysregulated in a multitude of human cancers.[1] Its constitutive activation drives key cellular processes integral to tumor progression, including cell growth, proliferation, survival, and metabolism.[2][3][4][5] This central role has rendered the PI3K/Akt/mTOR cascade a highly attractive target for the development of novel antineoplastic agents.[6]

This technical guide provides a comprehensive overview of GSK1059615 (also known as GSK-615), a potent, reversible, and ATP-competitive dual inhibitor of the class I family of PI3Ks and mTOR.[4][7][8] GSK1059615, identified by the CAS number 958852-01-2 for its primary chemical structure, has demonstrated significant preclinical activity, including the induction of G1 cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity noted in breast tumor cells.[7][9] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical information, mechanism of action, experimental protocols, and safety considerations for this compound.

It is important to note that the CAS number 103368-21-4 has been associated with another chemical entity, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. However, for the purposes of this guide, which is tailored for a research and drug development audience, the focus will be on the well-characterized PI3K/mTOR inhibitor GSK1059615, which corresponds to CAS 958852-01-2.

Chemical and Physical Properties

GSK1059615 is a thiazolidinone derivative with the IUPAC name (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione.[9] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 958852-01-2 | [1] |

| Molecular Formula | C₁₈H₁₁N₃O₂S | [1][9] |

| Molecular Weight | 333.36 g/mol | [1][9] |

| IUPAC Name | (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | [9] |

| Synonyms | GSK-1059615, GSK 1059615, GSK-615, GSK615 | [9] |

| SMILES | C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | [9] |

| Appearance | Solid powder | N/A |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥8.33 mg/mL with gentle warming). | [7] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [1] |

Mechanism of Action: Dual Inhibition of PI3K and mTOR

GSK1059615 exerts its potent anti-cancer effects by simultaneously targeting two key nodes in the PI3K/Akt/mTOR signaling pathway: the phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[7] This dual inhibition is a strategic advantage, as it can lead to a more complete and sustained blockade of the pathway, potentially overcoming resistance mechanisms that may arise from single-agent therapies.

The PI3K family of lipid kinases, particularly the class I isoforms (PI3Kα, β, γ, and δ), are responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3][4][5] PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors such as Akt.[2][3][4][5] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival in response to various signals, including those from the PI3K/Akt axis.[2][3][4][5]

GSK1059615 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PI3K and mTOR kinases, preventing the phosphorylation of their respective substrates.[8] X-ray crystallography studies have revealed that the thiazolidinedione ring of GSK1059615 forms a critical interaction with the catalytic lysine (Lys833) within the ATP-binding pocket of PI3Kγ.[7] By inhibiting both PI3K and mTOR, GSK1059615 effectively shuts down the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis.[7][9] This mechanism of action is depicted in the following diagram.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK1059615.

Biological Activity and Efficacy

GSK1059615 demonstrates potent inhibitory activity against all class I PI3K isoforms and mTOR, with IC₅₀ values in the nanomolar range.[7] This broad-spectrum inhibition translates into significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[7]

In Vitro Activity

The inhibitory concentrations (IC₅₀) of GSK1059615 against various PI3K isoforms and mTOR are summarized below.

| Target | IC₅₀ (nM) | Source(s) |

| PI3Kα | 0.4 | [7] |

| PI3Kβ | 0.6 | [7] |

| PI3Kγ | 5 | [7] |

| PI3Kδ | 2 | [7] |

| mTOR | 12 | [7] |

In cellular assays, GSK1059615 has been shown to inhibit the phosphorylation of Akt at Ser473, a key downstream marker of PI3K/mTOR pathway activation, with an IC₅₀ of 40 nM in T47D and BT474 breast cancer cells.[8] Furthermore, treatment with GSK1059615 induces G1 cell cycle arrest and apoptosis in a range of cancer cell lines.[7]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of GSK1059615.[7] For example, in mice bearing BT474 or HCC1954 breast cancer xenografts, administration of GSK1059615 at a dose of 25 mg/kg effectively suppressed tumor growth.[1][8] These findings underscore the potential of GSK1059615 as a therapeutic agent for cancers with a dysregulated PI3K/mTOR pathway.

Synthesis of GSK1059615

The synthesis of GSK1059615 and other 5-arylidene-thiazolidine-2,4-dione derivatives typically involves a Knoevenagel condensation reaction.[10][11] This reaction entails the condensation of an active methylene compound (in this case, thiazolidine-2,4-dione) with an aldehyde or ketone (here, an appropriately substituted quinoline-6-carbaldehyde) in the presence of a basic catalyst.[10]

While a detailed, step-by-step protocol for the industrial synthesis of GSK1059615 is not publicly available, a general laboratory-scale synthesis can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of GSK1059615.

General Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine 4-(pyridin-4-yl)quinoline-6-carbaldehyde and thiazolidine-2,4-dione in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, for example, piperidine, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocols for In Vitro and In Vivo Studies

The following are generalized protocols for assessing the activity of GSK1059615 in a research setting.

In Vitro Kinase Assay

This protocol outlines a method to determine the IC₅₀ of GSK1059615 against PI3K isoforms using a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

Compound Preparation: Prepare a serial dilution of GSK1059615 in 100% DMSO.

-

Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compound into a 384-well low-volume assay plate.

-

Enzyme and Buffer Preparation: Prepare the PI3K reaction buffer and add the respective PI3K enzyme isoform. Pre-incubate the enzyme with the compound for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a substrate solution containing PIP2 and ATP. Incubate for 1 hour at room temperature.

-

Reaction Quenching: Stop the reaction by adding a stop solution.

-

Detection: Add the detection solution and incubate for 1 hour in the dark.

-

Data Acquisition: Measure the HTRF signal using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the effect of GSK1059615 on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of GSK1059615 and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of GSK1059615 in a mouse xenograft model.

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Compound Administration: Administer GSK1059615 orally or via intraperitoneal injection at a specified dose and schedule (e.g., 25 mg/kg, once or twice daily). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis) as required.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder to avoid inhalation.

-

Avoid Contact: Minimize direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. In case of accidental ingestion, seek immediate medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended by the supplier.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

GSK1059615 is a powerful research tool for investigating the roles of the PI3K/Akt/mTOR signaling pathway in cancer and other diseases. Its dual inhibitory mechanism provides a robust method for interrogating this critical cellular cascade. This technical guide has provided an in-depth overview of its chemical properties, mechanism of action, biological activity, and general protocols for its use in research. By adhering to the appropriate experimental and safety procedures, researchers can effectively leverage GSK1059615 to advance our understanding of PI3K/mTOR signaling and contribute to the development of novel therapeutic strategies.

References

-

Bei, Y., et al. (2019). Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor GSK1059615. Biomedicine & Pharmacotherapy, 112, 108643. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Definition of PI3K inhibitor GSK1059615. NCI Drug Dictionary. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1059615. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gsk-1059615. PubChem. Retrieved from [Link]

-

Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. Retrieved from [Link]

- Maira, S.-M., et al. (2012). Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. In PI3K in Cancer. Springer.

-

de Oliveira, C. M. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal, 2012, 606472. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the canonical PI3K/mTOR signalling pathway and its interactions. ResearchGate. Retrieved from [Link]

- Kumar, A., et al. (2014). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3344-3350.

-

SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Retrieved from [Link]

-

YouTube. (2020, October 19). PI3k/AKT/mTOR Pathway. Hussain Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Phase I Open-Label, Dose-Escalation Study of GSK1059615 in Patients With Solid Tumors or Lymphoma. ClinicalTrials.gov. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor GSK1059615 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Gsk-1059615 | C18H11N3O2S | CID 23582824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 2-Oxo-Quinoline Derivatives

Abstract

The 2-oxo-quinoline (or carbostyril) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the significant biological activities exhibited by 2-oxo-quinoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, discuss structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for evaluating these activities in a research setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The 2-Oxo-Quinoline Scaffold

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] The 2-oxo-quinoline core, specifically, has garnered significant attention due to its presence in various natural alkaloids and synthetic compounds with potent therapeutic effects.[3][4] This scaffold's synthetic accessibility allows for systematic modifications at multiple positions, enabling a thorough exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][5] The diverse activities stem from the molecule's ability to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.[6][7] This guide will synthesize current knowledge to provide a comprehensive overview of the major therapeutic areas where these derivatives show promise.

Anticancer Activity: Targeting Uncontrolled Proliferation

The development of novel anticancer agents is a primary focus in medicinal chemistry, and 2-oxo-quinoline derivatives have emerged as a highly promising class of compounds.[5][8] They exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][6]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Several 2-oxo-quinoline derivatives have been identified as potent inhibitors of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[6][9]

-

VEGFR/EGFR Inhibition: Lenvatinib, an FDA-approved drug, features a quinoline core and functions as a multi-kinase inhibitor targeting VEGFR and other receptor tyrosine kinases.[9] By blocking these pathways, such derivatives inhibit angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.

-

c-Met Inhibition: The c-Met kinase pathway is implicated in tumor growth, invasion, and metastasis. Cabozantinib, another FDA-approved quinoline-based drug, effectively inhibits c-Met and VEGFR, demonstrating the scaffold's utility in developing dual-target inhibitors.[9][10]

The general mechanism involves the quinoline derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cancer cell growth and survival.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 2-oxo-quinoline derivatives.

Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, certain 2-oxo-quinoline derivatives can directly induce programmed cell death (apoptosis) and halt the cell division cycle. For instance, novel derivatives containing α-aminophosphonates have been shown to induce G2/M phase arrest and apoptosis in HepG2 (liver cancer) cells.[3][11] This is often accompanied by an increase in reactive oxygen species (ROS) and intracellular Ca2+ levels, which trigger the mitochondrial pathway of apoptosis.[3][11]

Quantitative Data on Anticancer Activity

The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism |

| α-Aminophosphonate Derivatives[3] | HepG2 (Liver) | 5.8 - 15.2 | Apoptosis, G2/M Arrest |

| α-Aminophosphonate Derivatives[3] | SK-OV-3 (Ovarian) | 7.3 - 21.4 | Apoptosis, G2/M Arrest |

| N-Alkylated Derivatives[5] | HEp-2 (Larynx) | 49.0 - 77.6 (%)* | Cytotoxicity |

| 4,6-Disubstituted Derivatives[10] | RD-ES (Ewing Sarcoma) | ~6.7 | Kinase Inhibition (NAK) |

| 7-Alkoxy-4-aminoquinolines[12] | Various | < 1.0 | p53 Activation, Apoptosis |

| Note: Data for HEp-2 cells was reported as inhibitory concentration percent (IC%). |

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[13] Quinoline derivatives, particularly the fluoroquinolone antibiotics, have historically been successful.[14] The 2-oxo-quinoline scaffold also serves as a promising framework for developing new antibacterial and antifungal agents.[15][16]

Mechanism of Action

The antibacterial action of many quinoline derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[14] Other derivatives may act by disrupting the bacterial cell membrane or inhibiting other vital metabolic pathways. Some recently developed quinoline-based hybrids have shown potent activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile and methicillin-resistant Staphylococcus aureus (MRSA).[13][15]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the antimicrobial potency of 2-oxo-quinoline derivatives is highly dependent on the substituents.

-

Position 4: Introduction of an amino side chain can enhance activity.[12]

-

Position 7: Halogen atoms (e.g., chlorine, fluorine) or bulky alkoxy groups often improve potency.[4][12]

-

Hybridization: Fusing the quinoline core with other heterocyclic moieties like imidazole or rhodanine can lead to compounds with significant activity against both bacteria and fungi, including Mycobacterium tuberculosis.[13][14]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism.[17][18]

| Compound Class | Microorganism | MIC (µg/mL) |

| Quinoline-Rhodanine Conjugates[13] | M. tuberculosis H37Ra | 1.66 - 9.57 |

| Quinoline-Hydroxyimidazolium Hybrids[14] | Staphylococcus aureus | 2.0 - 20.0 |

| Quinoline-Hydroxyimidazolium Hybrids[14] | Cryptococcus neoformans | 15.6 - 62.5 |

| N-methylbenzoindolo[3,2-b]-quinolines[13] | Vancomycin-resistant E. faecium | 4.0 |

| Facilely Accessible Quinolines[15] | Clostridium difficile | ≤ 4.0 |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[19][20][21]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of 2-oxo-quinoline derivatives are often mediated through the inhibition of pro-inflammatory enzymes and transcription factors.

-

COX Inhibition: Some quinoline derivatives bearing a carboxylic acid moiety can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[20]

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[19] Several quinoline derivatives have been shown to suppress the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[19][22]

Caption: Inhibition of the NF-κB inflammatory pathway by 2-oxo-quinoline derivatives.

Experimental Protocols for Activity Screening

To ensure the trustworthiness and reproducibility of research findings, standardized and validated assays are paramount. The following section details field-proven protocols for assessing the key biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell viability and proliferation.[23][24] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[25]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce MTT to insoluble formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[23]

-

Compound Treatment: Prepare serial dilutions of the 2-oxo-quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a media-only blank.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of ~0.5 mg/mL.[23]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[25][26]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[26] Mix thoroughly by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance of the plate on a microplate spectrophotometer at a wavelength between 540 and 590 nm.[23]

-

Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][27]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after a defined incubation period.[17][18]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the 2-oxo-quinoline derivatives in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).[17][28] Each well should contain 50-100 µL of the diluted compound.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[29] Dilute this suspension to achieve a final concentration of ~5 × 10⁵ CFU/mL in the wells.[17][27]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria, no compound) and a negative control (broth only).[27]

-

Incubation: Incubate the plate at 37°C for 16-24 hours under appropriate atmospheric conditions.[27]

-

MIC Determination: After incubation, visually inspect the plate for turbidity (an indicator of bacterial growth).[17] The MIC is the lowest concentration of the compound in which there is no visible growth.[18] The results can also be read using a plate reader measuring absorbance at 600 nm.

Conclusion and Future Perspectives

The 2-oxo-quinoline scaffold is a remarkably versatile and privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The evidence strongly supports their continued development as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on several key areas:

-

Target Selectivity: Enhancing selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and improve safety profiles.

-

Hybrid Molecules: Designing hybrid molecules that combine the 2-oxo-quinoline core with other pharmacophores to achieve multi-target activity, potentially overcoming drug resistance.

-

Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel biological targets and pathways.

-

ADME/Tox Profiling: Early and comprehensive evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to identify candidates with favorable drug-like characteristics for clinical translation.

By leveraging a synergistic approach of rational design, robust biological evaluation, and mechanistic studies, the full therapeutic potential of 2-oxo-quinoline derivatives can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. National Center for Biotechnology Information. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Center for Biotechnology Information. [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Broad Institute. [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

-

Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. Royal Society of Chemistry. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

-

Biological activities of quinoline derivatives. PubMed. [Link]

-

Synthesis And Biological Activities Of Quinolin-2(1H)-One Derivatives. Globe Thesis. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. PubMed. [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Center for Biotechnology Information. [Link]

-

ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. ResearchGate. [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Center for Biotechnology Information. [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. National Center for Biotechnology Information. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. National Center for Biotechnology Information. [Link]

-

Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. Scholars Portal Journals. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development | Russian Journal of Bioorganic Chemistry | Springer Nature Link [link.springer.com]

- 22. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. clyte.tech [clyte.tech]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. static.igem.wiki [static.igem.wiki]

- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. protocols.io [protocols.io]

- 29. files.core.ac.uk [files.core.ac.uk]

The Evolving Landscape of Quinolinyl Acetic Acids: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in the edifice of medicinal chemistry.[1] Its rigid bicyclic structure, composed of a benzene ring fused to a pyridine ring, provides a versatile scaffold for the design of novel therapeutic agents.[2] The inherent physicochemical properties of the quinoline nucleus, coupled with the potential for diverse functionalization, have led to its incorporation into a vast array of pharmacologically active molecules. These compounds have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3][4] This guide focuses specifically on quinolinyl acetic acid derivatives, a subclass of quinolines that has garnered significant attention for its therapeutic potential. By exploring their synthesis, multifaceted biological activities, and underlying structure-activity relationships (SAR), we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel quinoline-based drugs.

Synthetic Strategies for Quinolinyl Acetic Acid Derivatives

The synthesis of quinolinyl acetic acid derivatives can be achieved through various chemical routes, often tailored to achieve specific substitution patterns on the quinoline core. A common and effective method involves the cyclocondensation of substituted anilines with diethyl acetylsuccinate. This reaction, typically carried out in the presence of a dehydrating agent like phosphorus pentoxide, is followed by base-catalyzed hydrolysis of the resulting ester to yield the desired quinolone-3-acetic acid.[5]

Another versatile approach starts from commercially available 2-aminobenzoic acids (anthranilic acids). In a two-step process, the anthranilic acid is first converted to an isatoic anhydride using a reagent such as solid triphosgene in an appropriate solvent like tetrahydrofuran (THF). Subsequently, the isatoic anhydride reacts with the sodium enolate of ethyl acetoacetate in a polar aprotic solvent like N,N-dimethylacetamide to form the substituted quinoline ring system.[5]

Derivatives can also be synthesized from quinoline-2-carboxylic acid. This starting material can be converted to its corresponding acyl chloride, which then serves as a reactive intermediate for the synthesis of a variety of amides and esters by reacting with appropriate amines or phenols, respectively.[6] Furthermore, functional group transformations on the acetic acid side chain, such as the conversion to acetohydrazides, open up possibilities for the synthesis of diverse heterocyclic systems attached to the quinolinyl core.[5]

Experimental Protocol: Synthesis of Quinolone-3-Acetic Acids via Cyclocondensation

This protocol describes a general procedure for the synthesis of quinolone-3-acetic acids from substituted anilines and diethyl acetylsuccinate.

Materials:

-

Substituted aniline

-

Diethyl acetylsuccinate

-

Phosphorus pentoxide (P₂O₅)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

Cyclocondensation: In a round-bottom flask, combine the substituted aniline and diethyl acetylsuccinate.

-

Slowly add phosphorus pentoxide to the mixture with stirring. The reaction is often exothermic and should be controlled.

-

Heat the reaction mixture under reflux for a specified time (typically several hours) to ensure complete cyclization.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Hydrolysis: Carefully add a solution of sodium hydroxide in ethanol to the reaction mixture to hydrolyze the ester.

-

Reflux the mixture until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification:

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the quinolone-3-acetic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the purified quinolinyl acetic acid derivative.

-

Diverse Biological Activities of Quinolinyl Acetic Acid Compounds

Quinolinyl acetic acid derivatives have emerged as a class of compounds with a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinolinyl acetic acid derivatives. These compounds have demonstrated cytotoxic effects against a range of human tumor cell lines.[7] One of the key mechanisms underlying their anticancer activity is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for the synthesis of DNA and RNA precursors.[8] By inhibiting DHODH, these compounds effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis.

Furthermore, some quinoline derivatives have been shown to induce apoptosis through p53/Bax-dependent pathways. The representative compound 10g, a 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine, was found to activate p53 transcriptional activity, leading to the upregulation of the pro-apoptotic protein Bax and subsequent cancer cell death.[7]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, and quinolinyl acetic acid derivatives are no exception. Numerous studies have reported their efficacy against a variety of Gram-positive and Gram-negative bacteria.[5] For instance, a series of quinolone-3-acetic acids exhibited antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi.[5] The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Anti-inflammatory and Analgesic Activities

Derivatives of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties.[6] Animal studies have demonstrated that these compounds can effectively reduce inflammation and alleviate pain, with some exhibiting potency comparable to the standard drug diclofenac sodium.[6] While the precise mechanisms are still under investigation, it is believed that their anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory mediators.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of quinolinyl acetic acid derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. SAR studies have identified several key structural features that influence their pharmacological effects.

For anticancer activity targeting DHODH, specific substitutions on the quinoline ring are critical. A bulky and hydrophobic substituent at the C(2) position is generally required for potent inhibition.[9] The presence of a carboxylic acid group at the C(4) position is also a strict requirement for activity.[9] Furthermore, appropriate substitutions on the benzo portion of the quinoline ring can significantly impact the inhibitory potency.[9]

In the context of antiproliferative activity, SAR studies on a series of quinoline derivatives revealed that a large and bulky alkoxy substituent at the 7-position is beneficial.[7] Additionally, the presence of an amino side chain at the 4-position was found to enhance antiproliferative activity, with the length of the alkylamino side chain being a critical determinant of potency.[7]